molecular formula C11H14BrNO3 B8321145 1-(4-Bromo-pyridin-2-yl)-4,4-dimethoxy-butan-1-one

1-(4-Bromo-pyridin-2-yl)-4,4-dimethoxy-butan-1-one

Cat. No.: B8321145
M. Wt: 288.14 g/mol
InChI Key: UKGYUXSXCBSKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-pyridin-2-yl)-4,4-dimethoxy-butan-1-one is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)-4,4-dimethoxybutan-1-one

InChI

InChI=1S/C11H14BrNO3/c1-15-11(16-2)4-3-10(14)9-7-8(12)5-6-13-9/h5-7,11H,3-4H2,1-2H3

InChI Key

UKGYUXSXCBSKLC-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(=O)C1=NC=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1) (8.86 g, 36.2 mmole) in 250 mL of anhydrous THF in a 3-neck flamed dried round bottom flask at −70° C. (acetone-dry ice bath) is slowly added the Grignard reagent prepared from bromopropionaldehyde dimethyl acetal (16.5 g, 90.4 mmol) and Mg turnings (4.39 g, 181 mmol) in anhydrous THF (250 mL), maintaining internal temperature around −68° C. to −70° C. After stirring at −70° C. for 2 hours, the reaction mixture is diluted with 200 mL of water with the dry ice bath removed. The mixture is poured into a separatory funnel, and the mixture is extracted 3 times with ethyl acetate (150 mL). The organic layers are combined and dried over Na2SO4 and the solvent evaporated leaving a thick yellow oil (11 g, 100% crude yield, MS ES+258.02).
Name
Quantity
8.86 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
4.39 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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